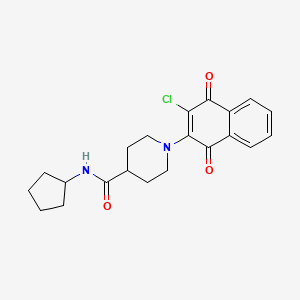

1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclopentyl-4-piperidinecarboxamide

Übersicht

Beschreibung

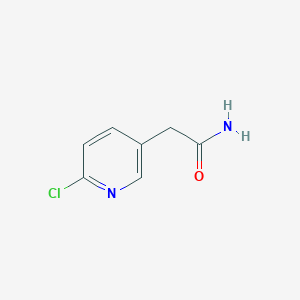

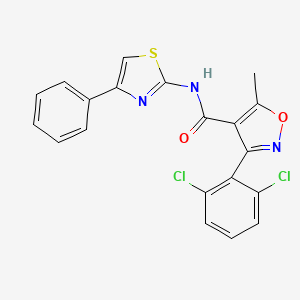

The compound “1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclopentyl-4-piperidinecarboxamide” is a chemical compound with the molecular formula C16H16ClNO4 . It has a molecular weight of 321.75 g/mol . The IUPAC name for this compound is 2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]hexanoic acid .

Molecular Structure Analysis

The compound has a complex structure with a naphthalene core, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The naphthalene core is substituted with a chloro group and a dioxo group . The compound also contains a piperidine ring, which is a heterocyclic organic compound .Physical and Chemical Properties Analysis

This compound has several computed properties. It has a XLogP3-AA value of 3.9, indicating its lipophilicity, which influences its absorption and distribution within the body . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The topological polar surface area is 83.5 Ų, which can influence its ability to cross cell membranes . The compound has a complexity of 514 .Wissenschaftliche Forschungsanwendungen

Heterocyclic Naphthalimides in Medicinal Applications

Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles, cyclic double imides, and the naphthalene framework, have shown significant potential in medicinal applications due to their large conjugated planar structure. This structural feature allows naphthalimide derivatives to interact with a variety of biological entities such as DNA, enzymes, and receptors through noncovalent bonds, thus exhibiting a wide range of medicinal potentials. Naphthalimide derivatives have been extensively investigated for their anticancer properties, with some entering clinical trials. Beyond anticancer applications, these compounds are also being developed as antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Additionally, their utility extends to being artificial ion receptors, fluorescent probes, and cell imaging agents, contributing to our understanding of biological processes and the determination of pharmacological and pharmacokinetic properties. The expansive research into naphthalimide-based compounds underscores their growing importance in medicinal chemistry and their potential for diverse therapeutic applications (Huo-Hui Gong et al., 2016).

Naphthalene Derivatives and Genotoxicity

The genotoxic potential of 1,4-Naphthoquinone, a naphthalene derivative, has been investigated to understand its effects on genetic material. Despite its widespread industrial use, studies have shown that 1,4-Naphthoquinone does not induce gene mutations in bacteria or mammalian cells in vitro, with predominantly negative Ames tests and negative mutation studies. However, it exhibits a clastogenic response in vitro, evidenced by positive micronucleus, sister chromatid exchange, and chromosome aberration assays. Interestingly, in vivo studies in mice and hamsters did not show genotoxic effects, suggesting that the clastogenicity observed in vitro might be due to the generation of reactive oxygen species (ROS) and the relatively poor antioxidant defense mechanisms in mammalian cell test systems. This highlights the complexity of assessing the genotoxic potential of naphthalene derivatives and the importance of considering both in vitro and in vivo data (P. Fowler et al., 2018).

Eigenschaften

IUPAC Name |

1-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclopentylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O3/c22-17-18(20(26)16-8-4-3-7-15(16)19(17)25)24-11-9-13(10-12-24)21(27)23-14-5-1-2-6-14/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVYDOLEKGRAHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCN(CC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101125751 | |

| Record name | 1-(3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-N-cyclopentyl-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444151-91-1 | |

| Record name | 1-(3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-N-cyclopentyl-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444151-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-N-cyclopentyl-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(4-methoxyphenyl)acetamide](/img/structure/B3037073.png)

![3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3037080.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-4-(4-pyridinyl)-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B3037083.png)

![2-[5-[2-Oxo-2-(4-phenylphenyl)ethoxy]naphthalen-1-yl]oxy-1-(4-phenylphenyl)ethanone](/img/structure/B3037088.png)